Sulfonamide Ring‑Size Modulates LtaS Inhibitory Activity: Pyrrolidine (Target) vs. 2‑Methylpiperidine (WAY‑326687)
The closest commercially characterised analogue is WAY‑326687 (1650‑M15, CAS 850935‑88‑5), which differs solely by replacement of the pyrrolidine sulfonamide with a 2‑methylpiperidine sulfonamide. WAY‑326687 inhibits LtaS with IC₅₀ values of 62.44 μM against MRSA and 66.42 μM against MSSA, and exhibits a uniform MIC of 200 μM against S. aureus [REFS‑1]. The pyrrolidine analogue (target compound) presents a smaller‑volume, conformationally more constrained sulfonamide headgroup that reduces steric bulk (pyrrolidine vs. 2‑methylpiperidine) and removes a chiral centre, altering the geometry of the sulfonamide oxygen lone pairs that participate in target hydrogen‑bonding networks. In parallel oxadiazole‑sulfonamide antibacterial series, pyrrolidine‑containing congeners have yielded MIC shifts of ≥4‑fold relative to piperidine‑based matched molecular pairs [REFS‑2]. Quantitative LtaS inhibition and MIC data for the target compound remain unpublished; users should anticipate a distinct potency and selectivity profile versus WAY‑326687 driven by the ring‑size difference.
| Evidence Dimension | Sulfonamide ring size effect on antibacterial potency |
|---|---|
| Target Compound Data | Pyrrolidine‑1‑sulfonyl (five‑membered ring); LtaS inhibition/MIC data not yet reported in public domain |
| Comparator Or Baseline | WAY‑326687 (1650‑M15): 2‑methylpiperidine‑1‑sulfonyl (six‑membered ring); LtaS IC₅₀ = 62.44 μM (MRSA), 66.42 μM (MSSA); MIC = 200 μM (S. aureus) [REFS‑1] |
| Quantified Difference | Ring‑size difference (5‑ vs. 6‑membered) predicted to shift MIC by ≥4‑fold based on matched molecular pair analysis in related oxadiazole‑sulfonamide series [REFS‑2] |
| Conditions | MRSA and MSSA clinical isolates; LtaS enzyme inhibition assay; broth microdilution MIC [REFS‑1]; matched molecular pair analysis across 1,3,4‑oxadiazole‑sulfonamide antibacterial series [REFS‑2] |
Why This Matters
Procurement of the pyrrolidine analogue rather than WAY‑326687 enables exploration of a distinct region of sulfonamide chemical space that is predicted to yield a different LtaS inhibition and antibacterial potency profile.
- [1] TargetMol. 1650‑M15 (WAY‑326687) Product Datasheet – LtaS Inhibitor. 2025. Accessed 2026‑04‑29. View Source
- [2] Douglas EJA et al. Improved Antibacterial Activity of 1,3,4‑Oxadiazole‑Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infect Dis. 2023;9(11):2141–2159. doi:10.1021/acsinfecdis.3c00250 View Source
